molecular formula C22H35NO4 B072703 4-Nitrophenyl palmitate CAS No. 1492-30-4

4-Nitrophenyl palmitate

Cat. No. B072703
Key on ui cas rn: 1492-30-4
M. Wt: 377.5 g/mol
InChI Key: LVZSQWIWCANHPF-UHFFFAOYSA-N
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Patent
US04159981

Procedure details

To 5.0 g of para-nitrophenol in 60 ml of chloroform+ ether (1:1) are added while cooling with ice first 9.4 g of palmitoyl chloride and then 5.0 ml of triethylamine. After having been refluxed for 2 hours, the batch is dissolved in ethyl acetate, and the organic phase is washed with 0.5N-potassium carbonate and water, dried over sodium sulfate and evaporated. On crystallization from ether+petroleum ether, lamellae are obtained which melt at 64°- 65° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:11](Cl)(=[O:27])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26].C(N(CC)CC)C>C(Cl)(Cl)Cl.C(OCC)(=O)C>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11](=[O:27])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
ice
Quantity
9.4 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)(=O)Cl
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After having been refluxed for 2 hours
Duration
2 h
WASH
Type
WASH
Details
the organic phase is washed with 0.5N-potassium carbonate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
On crystallization from ether+petroleum ether, lamellae
CUSTOM
Type
CUSTOM
Details
are obtained which melt at 64°- 65° C.

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)OC(CCCCCCCCCCCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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